![molecular formula C21H20ClFN2O2 B2904928 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one CAS No. 763088-25-1](/img/structure/B2904928.png)

6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

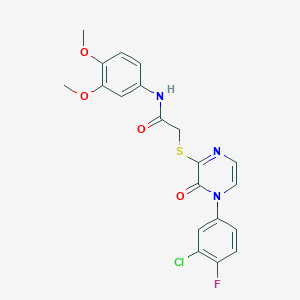

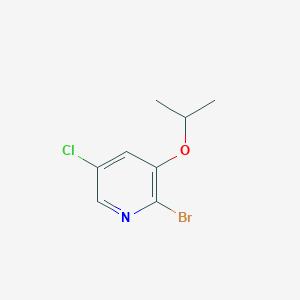

The compound “6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions involved, which could include various types of organic reactions such as nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups (like the chromen-2-one moiety and the piperazine ring) would significantly influence its chemical behavior .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the carbonyl group in the chromen-2-one moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Scientific Research Applications

Luminescent Properties and Electron Transfer

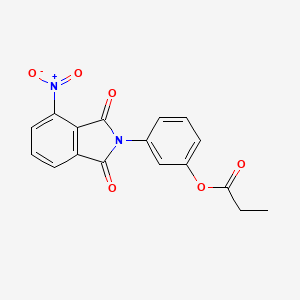

Research on naphthalimides substituted with piperazine highlights the luminescent properties and photo-induced electron transfer capabilities of these compounds. Such studies demonstrate the potential of these substances as pH probes and in applications involving fluorescence quenching through photo-induced electron transfer (PET) processes (Gan et al., 2003).

Synthesis and Medicinal Applications

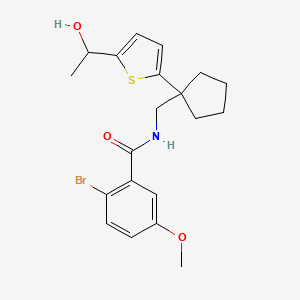

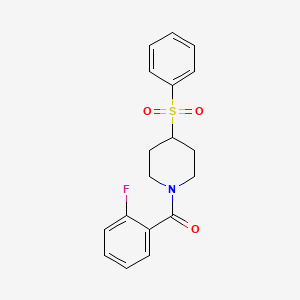

Flunarizine, a drug known for its vasodilating effect and antihistamine activity, shares structural similarities with the compound . The synthesis of flunarizine and its isomers demonstrates the chemical versatility and the therapeutic relevance of such structures, particularly in the treatment of migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).

Antibacterial Agents

The development of new antibacterial agents, such as 1,4-dihydro-4-oxopyridinecarboxylic acids, showcases the importance of structural modifications in enhancing antibacterial activity. Compounds with piperazinyl groups, particularly those modified at key positions, have shown broad and potent in vitro antibacterial activity, highlighting their potential as powerful antibiotics (Matsumoto et al., 1984).

CNS Agents and Receptor Affinity

Piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin were studied for their affinity towards serotonin 5-HT1A and 5-HT2A receptors, demonstrating their potential as CNS agents. This research indicates the therapeutic possibilities of similar compounds in treating CNS disorders by targeting specific neurotransmitter receptors (Ostrowska et al., 2023).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O2/c1-14-10-20-16(12-17(14)22)15(11-21(26)27-20)13-24-6-8-25(9-7-24)19-5-3-2-4-18(19)23/h2-5,10-12H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJWNGDVPYXHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2904847.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)

![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)

![N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904855.png)

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2904863.png)

![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)